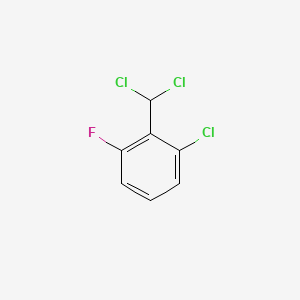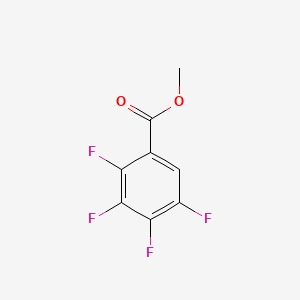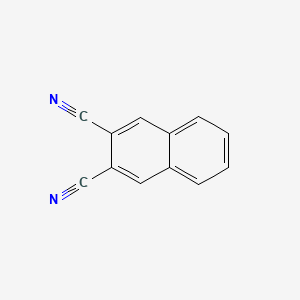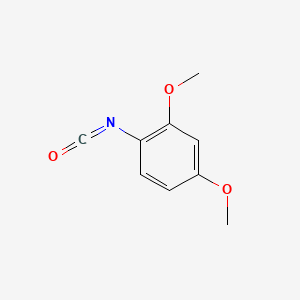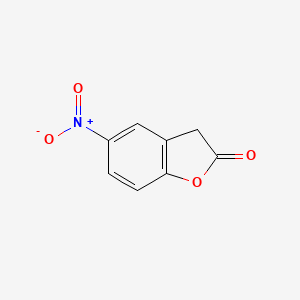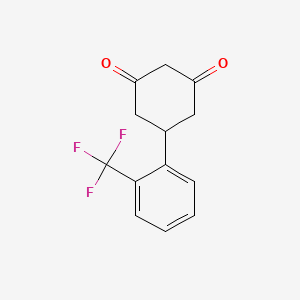
5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione
カタログ番号 B1297748
CAS番号:
55579-73-2
分子量: 256.22 g/mol
InChIキー: YRXUINZCBBZSLH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione is a 1,3-diketone . It has a molecular formula of C13H11F3O2 and a molecular weight of 256.222 .
Synthesis Analysis
A simple synthesis of 5-trifluoromethyl)cyclohexane-1,2,3-trione is demonstrated in one step, by reacting 5-(trifluoromethyl)cyclohexane-1,3-dione with cerium (IV) ammonium nitrate .Molecular Structure Analysis
The molecular structure of 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione consists of a cyclohexane ring with two carbonyl groups at the 1 and 3 positions, and a 2-(trifluoromethyl)phenyl group at the 5 position . The InChI string isInChI=1S/C13H11F3O2/c14-13(15,16)10-3-1-2-8(4-10)9-5-11(17)7-12(18)6-9/h1-4,9H,5-7H2 . Chemical Reactions Analysis
The reaction of 5-phenyl-1,3-cyclohexanedione with N-substituted isatins in pyrindine has been investigated . More research is needed to fully understand the chemical reactions involving 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione.Physical And Chemical Properties Analysis
The compound has a density of 1.299g/cm3 . Its boiling point is 355.6ºC at 760 mmHg . The exact mass and monoisotopic mass are 256.07111408 g/mol . The topological polar surface area is 34.1 Ų . It has a rotatable bond count of 1 .科学的研究の応用
Application 1: DNA Targeting Agents
- Summary of the Application : This compound has been used in the synthesis of DNA targeting agents, specifically 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles .
- Methods of Application : The compound was used in a one-pot cascade reaction with 3-mercapto [1,2,4]triazoles in the presence of NBS . This protocol offered a unique approach for functionalizing both N-acylation and S-alkylation in a concerted fashion .
- Results or Outcomes : The synthesized analogs were primarily screened for their ability to bind with the DNA duplex d (CGCGAATTCGCG) 2 using molecular modeling tools . The most promising compound demonstrated a strong binding affinity (Kb = 1 × 10^5 M^−1) with double-helical DNA, particularly within the minor groove .
Application 2: Antimicrobial Activity
- Summary of the Application : The compound has been synthesized and tested for its antimicrobial activity .
- Methods of Application : The compound was synthesized and its antimicrobial activity was investigated in vitro . Docking studies with the active site of the enzymes have been carried out .
- Results or Outcomes : The compound showed moderate action against Candida albicans . It revealed higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .
Application 3: Synthesis of Bioactive Natural Products and Conducting Polymers
- Summary of the Application : This compound is used in the synthesis of m-aryloxy phenols, which are important building blocks for the synthesis of bioactive natural products and conducting polymers .
- Methods of Application : The compound is used in the synthesis of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens . The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols .
- Results or Outcomes : The synthesized m-aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Application 4: Preparation of Antiglaucoma Agent
- Summary of the Application : 3-(Trifluoromethyl)phenol, which can be derived from “5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione”, was used in the preparation of travoprost, an antiglaucoma agent .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcome of this application is the production of travoprost, a medication used in the treatment of glaucoma .
Application 5: Synthesis of Bioactive Natural Products and Conducting Polymers
- Summary of the Application : This compound is used in the synthesis of m-aryloxy phenols, which are important building blocks for the synthesis of bioactive natural products and conducting polymers .
- Methods of Application : The compound is used in the synthesis of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens . The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols .
- Results or Outcomes : The synthesized m-aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Application 6: Preparation of Antiglaucoma Agent
- Summary of the Application : 3-(Trifluoromethyl)phenol, which can be derived from “5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione”, was used in the preparation of travoprost, an antiglaucoma agent .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcome of this application is the production of travoprost, a medication used in the treatment of glaucoma .
特性
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O2/c14-13(15,16)12-4-2-1-3-11(12)8-5-9(17)7-10(18)6-8/h1-4,8H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXUINZCBBZSLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345916 |
Source


|
| Record name | 5-[2-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione | |
CAS RN |
55579-73-2 |
Source


|
| Record name | 5-[2-(Trifluoromethyl)phenyl]-1,3-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55579-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[2-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
284679-97-6
3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline
252928-74-8
3,4-Dichlorobenzoic anhydride
86866-14-0
3-(4-methoxyphenyl)-1H-pyrazole
27069-17-6

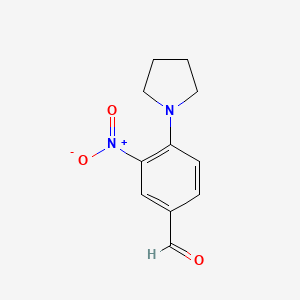
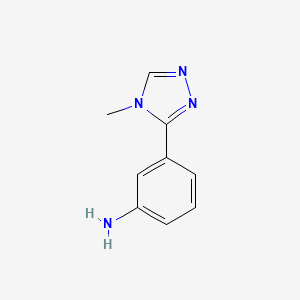
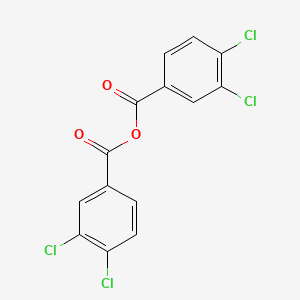
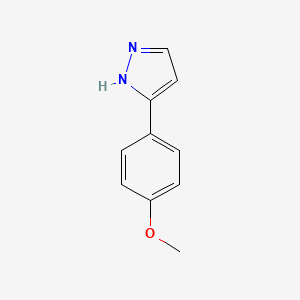
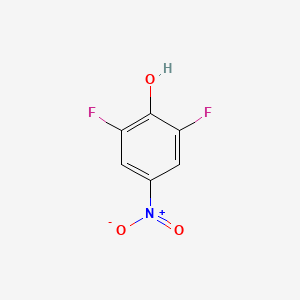
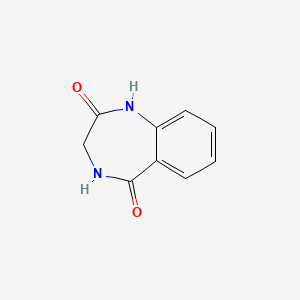
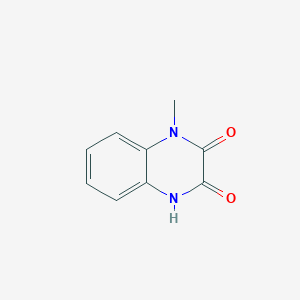
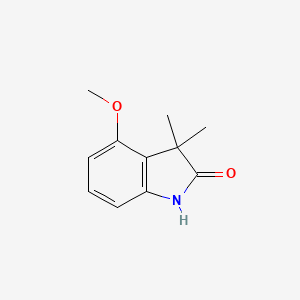
![3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1297681.png)
